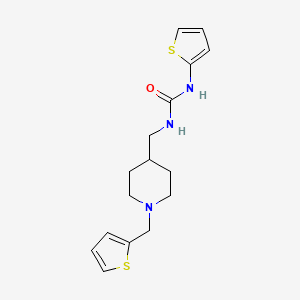

1-(Thiophen-2-yl)-3-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)urea

Description

1-(Thiophen-2-yl)-3-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)urea is a complex organic compound featuring a thiophene ring and a piperidine ring connected through a urea linkage

Properties

IUPAC Name |

1-thiophen-2-yl-3-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3OS2/c20-16(18-15-4-2-10-22-15)17-11-13-5-7-19(8-6-13)12-14-3-1-9-21-14/h1-4,9-10,13H,5-8,11-12H2,(H2,17,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKSNNUBVRWKZQP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)NC2=CC=CS2)CC3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N3OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Thiophen-2-yl)-3-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)urea typically involves the following steps:

Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a series of reactions starting from simple precursors such as piperidine and thiophene-2-carbaldehyde.

Urea Formation: The piperidine intermediate is then reacted with an isocyanate derivative to form the urea linkage. This step often requires the use of a base such as triethylamine and is conducted under mild conditions to ensure high yield.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

1-(Thiophen-2-yl)-3-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)urea can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The urea linkage can be reduced to form amines.

Substitution: The thiophene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

1-(Thiophen-2-yl)-3-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)urea has several applications in scientific research:

Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features.

Material Science: The compound’s electronic properties make it a candidate for use in organic electronics and conductive polymers.

Biological Studies: It is used in studies exploring its interaction with biological macromolecules and its potential as a drug delivery agent.

Mechanism of Action

The mechanism of action of 1-(Thiophen-2-yl)-3-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)urea involves its interaction with specific molecular targets. The thiophene ring can interact with aromatic residues in proteins, while the piperidine ring can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Thiophene Derivatives: Compounds such as 2-thiophenecarboxaldehyde and thiophene-2-carboxylic acid share the thiophene ring structure.

Piperidine Derivatives: Compounds like 4-piperidone and piperidine-4-carboxylic acid share the piperidine ring structure.

Uniqueness

1-(Thiophen-2-yl)-3-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)urea is unique due to the combination of the thiophene and piperidine rings connected through a urea linkage. This unique structure imparts distinct electronic and steric properties, making it a valuable compound for various applications.

Biological Activity

The compound 1-(Thiophen-2-yl)-3-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)urea is a novel synthetic molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the synthesis, biological activity, structure-activity relationships (SAR), and potential therapeutic applications of this compound.

Synthesis

The synthesis of this compound typically involves a multi-step reaction process. The starting materials include thiophene derivatives and piperidine derivatives, which undergo condensation reactions to form the urea linkage. The synthesis can be optimized by adjusting reaction conditions such as temperature, solvent, and catalyst choice.

Reaction Scheme

- Starting Materials : Thiophenes and piperidines.

- Reagents : Urea or isocyanates.

- Conditions : Solvent (e.g., ethanol), temperature (reflux), and catalyst (e.g., piperidine).

- Yield : The yield can vary based on conditions but is typically optimized to achieve high purity.

Anticancer Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives containing thiophene rings have shown effectiveness against various cancer cell lines including colon, lung, and breast cancers.

| Compound | Cancer Type | IC50 Value (µM) |

|---|---|---|

| Compound A | HCT116 (Colon) | 10 |

| Compound B | A549 (Lung) | 15 |

| Compound C | MCF7 (Breast) | 12 |

Note: IC50 values indicate the concentration required to inhibit cell growth by 50%.

The proposed mechanism of action for these compounds includes:

- Inhibition of Cell Proliferation : Compounds induce apoptosis in cancer cells through the activation of caspases.

- Cell Cycle Arrest : These compounds can cause G0/G1 phase arrest in cancer cells, preventing further proliferation.

- Targeting Specific Pathways : They may inhibit key signaling pathways involved in tumor growth, such as the PI3K/Akt and MAPK pathways.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of thiophene-based compounds. Key findings include:

- Substituent Effects : Modifications on the thiophene ring significantly affect potency; electron-withdrawing groups enhance activity.

- Piperidine Influence : The presence of a piperidine moiety is essential for maintaining biological activity, likely due to its ability to interact with biological targets.

Case Studies

Several case studies have been documented regarding the efficacy of thiophene derivatives:

-

Study on HCT116 Cells :

- Objective: To evaluate the anticancer effects of a series of thiophene derivatives.

- Findings: Compounds exhibited IC50 values ranging from 5 µM to 20 µM, with specific modifications leading to enhanced activity.

-

In Vivo Studies :

- Objective: To assess the therapeutic potential in animal models.

- Findings: Selected compounds showed reduced tumor size in xenograft models with minimal toxicity observed.

Q & A

Q. Q1. What are the recommended synthetic routes for preparing 1-(Thiophen-2-yl)-3-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)urea, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves multi-step reactions:

Step 1 : Coupling of thiophen-2-ylmethylamine with a piperidine derivative to form the piperidin-4-ylmethyl intermediate.

Step 2 : Introduction of the urea moiety via reaction with an isocyanate or carbamate derivative .

Key optimization factors include:

- Catalysts : Palladium-based catalysts improve coupling efficiency (e.g., Suzuki-Miyaura reactions for aryl-thiophene bonds) .

- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates .

- Temperature : Controlled heating (60–80°C) minimizes side reactions during urea bond formation .

Purification often employs column chromatography or recrystallization to achieve >95% purity .

Q. Q2. What spectroscopic techniques are critical for characterizing this compound, and how should data be interpreted?

Methodological Answer:

- NMR Spectroscopy :

- ¹H NMR : Identify thiophene protons (δ 6.8–7.5 ppm) and piperidine methylene groups (δ 2.5–3.5 ppm). Integration ratios confirm stoichiometry .

- ¹³C NMR : Urea carbonyl signals appear at ~155–160 ppm; thiophene carbons resonate at 125–140 ppm .

- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 403.12 for C₁₉H₂₂N₄OS₂) .

- IR Spectroscopy : Urea C=O stretches (~1640–1680 cm⁻¹) and thiophene C-S vibrations (~680 cm⁻¹) validate functional groups .

Advanced Research Questions

Q. Q3. How do structural modifications (e.g., thiophene substitution patterns) influence biological activity, and what computational tools support structure-activity relationship (SAR) studies?

Methodological Answer:

- SAR Insights :

- Thiophene Position : 2-Thiophenyl groups enhance π-π stacking with aromatic residues in target proteins (e.g., kinase binding pockets) .

- Piperidine Methyl Group : Increases lipophilicity, improving blood-brain barrier penetration in CNS-targeted studies .

- Computational Tools :

Q. Q4. How can researchers resolve contradictions in biological assay data (e.g., inconsistent IC₅₀ values across studies)?

Methodological Answer: Contradictions may arise from:

- Assay Conditions : Variations in buffer pH or ATP concentration (for kinase assays) alter inhibitor potency. Standardize protocols using guidelines like NIH’s Assay Guidance Manual .

- Cell Line Heterogeneity : Validate target expression (via Western blot) before testing in in vitro models .

- Data Normalization : Use Z-factor scoring to assess assay quality and exclude outliers .

Q. Q5. What strategies are effective for studying the compound’s metabolic stability and toxicity in preclinical models?

Methodological Answer:

- Metabolic Stability :

- Liver Microsome Assays : Incubate with NADPH and monitor degradation via LC-MS. CYP450 isoforms (e.g., CYP3A4) are major contributors .

- Toxicity Profiling :

- hERG Inhibition Assay : Patch-clamp electrophysiology evaluates cardiac risk .

- Ames Test : Screen for mutagenicity using Salmonella typhimurium strains TA98/TA100 .

Q. Q6. How can molecular dynamics (MD) simulations elucidate the compound’s interaction with membrane-bound targets?

Methodological Answer:

- System Setup : Embed the compound in a lipid bilayer (e.g., POPC membrane) using CHARMM-GUI .

- Simulation Parameters :

- Run 100-ns trajectories with GROMACS or AMBER.

- Analyze hydrogen bond persistence between urea and catalytic residues (e.g., Asp/Lys in kinases) .

- Free Energy Calculations : Use MM-PBSA to estimate binding energy contributions from hydrophobic/electrostatic interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.